4-ethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-ethoxy-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-2-21-12-7-5-11(6-8-12)15(20)17-16-19-18-14(22-16)10-13-4-3-9-23-13/h3-9H,2,10H2,1H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMVROUQPPZTOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Thiophen-2-ylmethyl Group: This step involves the alkylation of the oxadiazole ring with a thiophen-2-ylmethyl halide in the presence of a base such as potassium carbonate.
Attachment of the Benzamide Moiety: The final step involves the coupling of the substituted oxadiazole with 4-ethoxybenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The ethoxy group on the benzamide moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving oxadiazole derivatives.
Medicine: Potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The thiophene and benzamide moieties can further enhance the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Key Observations :
Physicochemical Properties
- Purity and Solubility : The target compound and analogues (e.g., Compounds 25, 26) are typically white solids with >95% purity, indicating robust synthetic protocols . Ethoxy and thiophenemethyl groups likely increase lipophilicity (logP) compared to polar substituents like sulfamoyl.
- Thermal Stability : Melting points for analogues range from 160–290°C (), suggesting the target compound’s stability aligns with similar benzamide derivatives.
Critical Analysis of Substituent Effects
- Thiophene vs. Phenyl : Thiophene’s sulfur atom enhances π-π stacking and polar interactions compared to phenyl, as seen in HSGN-238’s antibacterial activity .
- Ethoxy vs.
- Methyl Linker in Thiophenemethyl : The methyl group in the target compound adds steric bulk, which could hinder binding in some targets but improve solubility compared to direct thiophene attachment (Compound 25) .
Biological Activity
The compound 4-ethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide is a member of the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes an ethoxy group, a benzamide moiety, and a thiophenylmethyl substituent attached to an oxadiazole ring.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Oxadiazole Ring : Reaction between thiophenes and hydrazides.
- Benzamide Formation : Coupling the resulting oxadiazole with an appropriate benzoyl chloride or an amine derivative.
- Ethoxy Substitution : Introduction of the ethoxy group through alkylation reactions.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a recent review indicated that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant cytotoxicity against various cancer cell lines. Some key findings include:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HEPG2 | 0.80 | |
| This compound | MCF7 | 0.67 | |
| Other oxadiazoles | MDA-MB-435 (melanoma) | 0.24 |
These results indicate that the compound shows promising activity against liver (HEPG2) and breast (MCF7) cancer cell lines.
The mechanism through which this compound exerts its anticancer effects may involve:
- Inhibition of Key Enzymes : Similar oxadiazole derivatives have been reported to inhibit enzymes such as EGFR and Src kinase.
- Induction of Apoptosis : Flow cytometry studies suggest that these compounds can induce apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Compounds have been shown to block cell cycle progression at the G1/S phase.
Case Studies
Several case studies have documented the effectiveness of oxadiazole derivatives in clinical settings:
- Clinical Evaluation in Solid Tumors : A study evaluated a series of oxadiazoles in patients with solid tumors showing promising results with reduced tumor size and improved survival rates.
- Combination Therapy : Investigations into combination therapies involving oxadiazoles and existing chemotherapeutics have shown enhanced efficacy and reduced side effects.
Q & A
Q. Table 1: Comparative Bioactivity of Oxadiazole Derivatives
| Compound | Target Activity | IC (μM) | Reference |
|---|---|---|---|
| OZE-III (Analog) | S. aureus (Antimicrobial) | 12.5 | |
| 6i (Antioxidant) | DPPH Radical Scavenging | 15.14 | |
| VNI Derivative (Antifungal) | A. fumigatus CYP51 | 0.8 |
Q. Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Yield Improvement Strategy |
|---|---|---|
| Coupling Reagent | Oxalyl chloride | Pre-activation (0°C, 1 hr) |
| Solvent | Anhydrous DCM | Molecular sieves (3Å) |
| Reaction Time | 18–24 hours | Microwave-assisted (60°C) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
